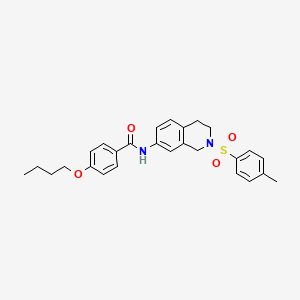

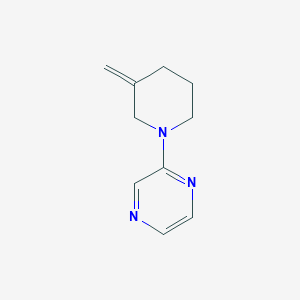

2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). In

科学的研究の応用

Antimicrobial Activity

2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: has been explored for its potential as an antimicrobial agent. Azetidinone derivatives, which include the compound , have shown significant activity against a range of microorganisms . This includes efficacy against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. The compound’s mechanism of action is believed to involve the inhibition of cell wall synthesis, making it a candidate for further development as an antibiotic.

Antitumor Properties

The azetidinone core, present in this compound, is associated with antitumor activities. Research has indicated that derivatives of azetidinone can be effective in inhibiting the growth of cancer cells . The compound’s ability to interfere with DNA replication and cell division makes it a subject of interest in cancer research, particularly in the development of novel chemotherapy agents.

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial in many diseases. Azetidinone derivatives have been reported to exhibit anti-inflammatory properties . The compound’s potential to modulate the inflammatory response could be harnessed in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis.

Antiviral Uses

The fight against viral infections remains a significant challenge in medical science. Compounds containing the azetidinone moiety have shown promise as antiviral agents . Their potential to inhibit viral replication by targeting specific proteins involved in the viral life cycle could make them valuable in the development of new antiviral drugs.

Enzyme Inhibition

Azetidinone derivatives are known to act as potent mechanism-based inhibitors of several enzymes . This includes enzymes like human tryptase and thrombin, which play roles in various physiological processes. The compound’s ability to inhibit these enzymes could lead to therapeutic applications in conditions where enzyme activity is dysregulated.

Drug Development Synthon

The compound’s structure makes it a useful synthon in drug development . Its chemical properties allow for various modifications, making it a versatile building block in the synthesis of more complex molecules with desired pharmacological activities.

特性

IUPAC Name |

2-phenoxy-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14(11-21-13-5-2-1-3-6-13)19-9-12(10-19)18-15-16-7-4-8-17-15/h1-8,12H,9-11H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFVBKMAJBHZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)

![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)

![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)